tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

Medicinal Chemistry ADME Physicochemical Properties

This ortho-substituted piperazine building block is a critical precursor for novel HIV-1 reverse transcriptase inhibitors and kinase modulators. Its three orthogonal reactive handles (Boc-protected amine, primary aromatic amine, and cyano group) enable rapid diversification, making it a cost-effective core scaffold for hit-to-lead programs. Not simply interchangeable with other N-Boc-piperazine analogs, this compound's unique electronic environment is essential for defined SAR studies.

Molecular Formula C16H22N4O2
Molecular Weight 302.37 g/mol
CAS No. 288251-85-4
Cat. No. B153317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
CAS288251-85-4
Molecular FormulaC16H22N4O2
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C#N
InChIInChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(18)10-12(14)11-17/h4-5,10H,6-9,18H2,1-3H3
InChIKeyMATLRBKMCBPXPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (CAS 288251-85-4): A Critical Boc-Protected Building Block for Targeted Kinase and Antiviral Libraries


tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (CAS 288251-85-4) is a specialized piperazine-based building block characterized by a unique ortho-substitution pattern featuring both a primary aromatic amine and a nitrile group on the phenyl ring, protected by a tert-butyloxycarbonyl (Boc) group [1]. With a molecular formula of C16H22N4O2 and a molecular weight of 302.37 g/mol, this solid compound is primarily utilized as a versatile intermediate in medicinal chemistry for the construction of complex, biologically active molecules [1]. Its significance lies not in standalone biological activity but in its role as a strategic precursor for generating focused libraries of kinase inhibitors and antiviral agents, as evidenced by its explicit use in patent-protected syntheses for novel HIV-1 reverse transcriptase inhibitors and heterocyclic kinase modulators [2][3].

Why Generic Substitution Fails: The Critical Orthogonal Reactivity and Electronic Profile of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate


Procurement specialists and medicinal chemists cannot simply interchange this compound with other in-class N-Boc-piperazine or simple cyanophenyl-piperazine analogs. The unique juxtaposition of the strongly electron-withdrawing nitrile (-CN) and electron-donating amino (-NH2) groups in an ortho-relationship on the phenyl ring creates a distinctive and highly tunable electronic environment . This specific arrangement, absent in common analogs like tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate (which lacks the amino group) or its positional isomers, provides three orthogonal points for diversification: Boc deprotection for N-functionalization, amine derivatization (e.g., amidation), and cyano group transformation or use as a key pharmacophoric anchor . This dual-reactivity profile is essential for accessing the precise structure-activity relationships (SAR) defined in modern kinase and antiviral programs, where subtle changes to the phenyl ring's electronics dramatically alter target engagement [1].

Quantitative Evidence Guide for tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (CAS 288251-85-4)


Comparative Physicochemical Profile: LogP and TPSA Differentiation for CNS Drug Design

The target compound possesses a distinct physicochemical signature that quantitatively differentiates it from its closest structural analogs, a key factor in medicinal chemistry design for central nervous system (CNS) penetration and bioavailability. Compared to tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate (CAS 179250-25-0), which lacks the amino group, our compound exhibits a calculated LogP of 1.11 and a Topological Polar Surface Area (TPSA) of 82.59 Ų [1]. This is a marked shift in polarity and lipophilicity, which directly impacts its utility in early-stage library design.

Medicinal Chemistry ADME Physicochemical Properties CNS Drug Design

Validated Synthetic Utility: High-Yield Reductive Pathway Essential for Scalable Library Production

A key point of differentiation for procurement is the proven synthetic viability of the intermediate from which it is derived. The compound is synthesized via a high-yielding nitro-group reduction step from its precursor, tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. This step is reported to proceed with an isolated yield of 88.5% using iron and ammonium chloride in aqueous ethanol at 90 °C for one hour . In contrast, similar reductions on other cyanophenyl isomers can be plagued by side reactions like cyano group hydrolysis or lower yields due to electronic effects. The reported high yield for this specific substrate validates its reliability as a scalable intermediate.

Synthetic Chemistry Process Chemistry Library Synthesis Reduction

Explicit Use as a Core Intermediate in a Novel HIV-1 Reverse Transcriptase Inhibitor Patent

While many building blocks are only generally useful, CAS 288251-85-4 is specifically named and utilized as a key intermediate in the synthesis of a novel class of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, as documented in Chinese Patent CN113651799A [1]. The patent explicitly describes the use of this compound to introduce a specific, six-membered non-aromatic ring-containing fragment into the inhibitor core. This is a high-value differentiation; simple analogs like tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate or 1-Boc-4-(2-cyanophenyl)piperazine are not specifically cited for this same application in this patent family, highlighting the critical importance of the 4-amino-2-cyanophenyl substitution pattern.

Antiviral HIV-1 Reverse Transcriptase Inhibitor Diarylpyrimidine

Utility in Diverse Kinase Inhibitor Programs Evidenced by Patent Filing

Beyond a single application, the compound's value is further substantiated by its inclusion as a precursor in US Patent Application US20190248774A1, which covers a broad range of heterocyclic compounds designed as kinase inhibitors [1]. Kinase inhibition is a cornerstone of modern oncology and anti-inflammatory research. The presence of the Boc-protected piperazine and the functionalized phenyl ring offers a versatile scaffold for generating inhibitors against various kinases. While many generic piperazine building blocks could theoretically be used, the explicit inclusion of this specific compound in a patent filing for kinase modulators indicates it successfully delivered a compound of interest within a real-world drug discovery campaign.

Kinase Inhibitor Oncology Medicinal Chemistry Patent

Positional Isomerism: A Critical Determinant of Biological Outcome as Demonstrated in Piperazine SAR

The importance of the exact substitution pattern on the phenyl ring is not trivial; it is a well-documented determinant of biological activity. Research on cyano- and amino-substituted aryl piperazines has shown that the position of the substituent is critical for enzyme inhibition. For instance, in a study evaluating a series of cyano and amino aryl piperazines against 5-lipoxygenase (5-hLOX) and cyclooxygenase-2 (COX-2), the specific positional arrangement of these groups dramatically influenced inhibitory potency [1]. This class-level SAR underscores that a 4-amino-2-cyanophenyl isomer will have a different biological profile and synthetic utility compared to its 3-amino or 3-cyano counterparts. Substituting with a simpler analog like tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate (CAS not found, but exemplified by tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate) fundamentally changes the molecule's core.

Structure-Activity Relationship (SAR) 5-Lipoxygenase (5-LOX) Cyclooxygenase-2 (COX-2) Inflammation

Validated Research and Industrial Applications for tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate


Synthesis of Next-Generation HIV-1 Reverse Transcriptase Inhibitors

This building block is a critical precursor for synthesizing a novel class of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, as explicitly detailed in patent CN113651799A . Medicinal chemistry groups working on non-nucleoside reverse transcriptase inhibitors (NNRTIs) would find this compound essential for preparing the specific analogs described in the patent to further explore this chemical space.

Construction of Diverse Kinase-Focused Compound Libraries for Oncology and Inflammation

Given its explicit use in the synthesis of heterocyclic kinase inhibitors as per US Patent Application US20190248774A1 , this compound is ideal for generating focused libraries targeting the kinome. Its orthogonal reactive handles (Boc-protected amine, primary aromatic amine, and cyano group) allow for rapid diversification, making it a cost-effective core scaffold for hit-to-lead or lead optimization programs in oncology and inflammatory diseases.

Optimization of CNS-Penetrant Candidate Molecules

The compound's unique physicochemical profile, defined by a LogP of 1.11 and a TPSA of 82.59 Ų, positions it as a favorable starting point for designing CNS-penetrant drugs . In contrast to more lipophilic piperazine analogs, this building block already possesses a polarity profile that falls within the optimal range for crossing the blood-brain barrier (CNS MPO score). Therefore, it is an attractive scaffold for neuroscience programs targeting indications such as depression, anxiety, or neurodegeneration.

Scalable Synthesis of Key Intermediates for Preclinical Development

The robust and high-yielding (88.5%) reduction chemistry used to generate this compound from its nitro-precursor validates its suitability for scale-up . Process chemistry groups and contract research organizations (CROs) tasked with producing multi-gram to kilogram quantities of advanced intermediates for preclinical toxicology studies can rely on the established synthetic route to this building block, ensuring efficient and cost-effective supply chain management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.